3,4-Diphenyl-2-furoic acid
Description
Structure
3D Structure
Properties
CAS No. |
54607-64-6 |
|---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
3,4-diphenylfuran-2-carboxylic acid |
InChI |
InChI=1S/C17H12O3/c18-17(19)16-15(13-9-5-2-6-10-13)14(11-20-16)12-7-3-1-4-8-12/h1-11H,(H,18,19) |
InChI Key |
KJVPADBZCZKNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=C2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Diphenyl 2 Furoic Acid and Its Derivatives
Established Synthetic Pathways to the Furan (B31954) Core
Traditional methods for constructing the furan ring, such as the Paal-Knorr and Feist-Benary syntheses, provide foundational routes to furan derivatives. These can be adapted for the synthesis of 3,4-diphenyl-2-furoic acid by utilizing appropriately substituted precursors.
Cyclization Reactions for Furan Ring Formation
The Paal-Knorr furan synthesis is a robust and widely used method for the preparation of furans, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org To synthesize a 3,4-diphenylfuran (B11952504) core, a 1,4-dicarbonyl compound bearing phenyl groups at the 2- and 3-positions is required. The reaction proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate that then dehydrates to form the aromatic furan ring. wikipedia.org The mechanism of this reaction has been elucidated to proceed through the rate-determining step of the enol attacking the protonated carbonyl. researchgate.net
The Feist-Benary furan synthesis offers an alternative route, typically involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgdrugfuture.com This reaction proceeds via a Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution to form the furan ring. wikipedia.org For the synthesis of a 3,4-diphenyl substituted furan, precursors that would lead to this specific substitution pattern would need to be employed.
Approaches for Introducing Phenyl Substituents at the 3,4-Positions
Introducing phenyl groups at the 3,4-positions of a pre-formed furan ring is a less common approach due to the inherent reactivity of the furan ring, which typically favors substitution at the 2- and 5-positions. However, specific strategies can be employed to achieve the desired 3,4-disubstitution pattern. One such method involves the use of a 3,4-dihalogenated furan as a scaffold. These dihalofurans can then undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling, with phenylboronic acid to introduce the phenyl groups at the 3 and 4 positions. The success of this approach is dependent on the selective synthesis of the 3,4-dihalofuran starting material.
Carboxylic Acid Group Formation at the 2-Position
The introduction of a carboxylic acid group at the 2-position of the 3,4-diphenylfuran core can be achieved through the carboxylation of an organometallic intermediate. A common method involves the deprotonation of the furan ring at the most acidic position, which is typically the C2 position, using a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. The resulting 2-lithiofuran (B141411) derivative is then quenched with carbon dioxide (CO2) to afford the corresponding furoic acid upon acidic workup. This method has been successfully applied to the synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid, demonstrating the viability of regioselective carboxylation. researchgate.net
Advanced and Novel Synthetic Strategies
Modern organic synthesis has introduced powerful catalytic methods that offer more direct and efficient routes to highly substituted furans, including this compound and its derivatives. These methods often involve transition-metal catalysis and provide advantages in terms of atom economy and functional group tolerance.
Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds and can be effectively utilized in the synthesis of 3,4-diphenylfurans. mdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate.
A key strategy for the synthesis of 3,4-diphenylfurans via this method is the use of a 3,4-dihalogenated furan as the starting material. Stepwise or double Suzuki-Miyaura coupling with phenylboronic acid can then be employed to introduce the two phenyl groups at the 3 and 4 positions. The regioselectivity of the coupling can be influenced by the nature of the halogen atoms and the reaction conditions. For instance, the Suzuki-Miyaura coupling of 2,3,4,5-tetrabromofuran with arylboronic acids has been shown to produce tetraarylfurans in good to excellent yields. rsc.org
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | 2M K₂CO₃ | 1,4-Dioxane | 3-5 | 92 |
| 2 | 4-Ethylphenylboronic acid | Pd(PPh₃)₄ (3) | 2M K₂CO₃ | 1,4-Dioxane | 3-5 | 92 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | 2M K₂CO₃ | 1,4-Dioxane | 3-5 | 76 |
Table 1: Examples of Suzuki-Miyaura coupling of 2,3,4,5-tetrabromofuran with various arylboronic acids. rsc.org
C-H Activation Methodologies for Selective Arylation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the arylation of heterocycles, including furans. This approach avoids the pre-functionalization of the furan ring with halides or organometallic reagents, thereby shortening the synthetic sequence. Palladium-catalyzed direct arylation of furans with aryl halides has been demonstrated, although the regioselectivity typically favors the more reactive C2 and C5 positions. mdpi.com
Achieving selective diarylation at the C3 and C4 positions of the furan core presents a significant challenge due to the lower reactivity of these positions. However, the use of directing groups can overcome this limitation by positioning the catalyst in proximity to the desired C-H bonds. While direct C3 and C4 diarylation of a simple furan ring is not yet a common strategy, the development of new catalyst systems and directing group strategies holds promise for future applications in the synthesis of 3,4-diphenylfuran derivatives. Research in the C-H functionalization of furfural (B47365) derivatives has shown that directing groups can enable C3-alkylation and arylation, suggesting the potential for extension to other furan systems. nih.gov
Biocatalytic Transformations in Furoic Acid Synthesis
While biocatalytic methods for the synthesis of furoic acids are established, they are primarily focused on the oxidation of furfural to 2-furoic acid. Microorganisms such as Pseudomonas putida, Nocardia corallina, and genetically modified E. coli have been successfully employed for this transformation. These processes are of significant interest due to their potential for sustainable and environmentally benign chemical production. Research in this area has identified key enzymes and metabolic pathways involved in the oxidation of furanic aldehydes. However, there is no available research that specifically describes the biocatalytic synthesis of this compound. This is likely due to the synthetic nature of the starting materials required for this substituted furan, which are not typically found in biological feedstocks.
Process Optimization for Enhanced Yields and Milder Conditions
Process optimization studies for furoic acid synthesis have been conducted, again with a focus on the production of 2-furoic acid from furfural. These studies have investigated the effects of various reaction parameters such as pH, temperature, oxygen pressure, and catalyst systems to maximize yield and selectivity under milder conditions. For biocatalytic routes, optimization of factors like cell dosage and the timing of inducer addition has been shown to significantly improve product titers. There is a lack of specific literature detailing the optimization of synthetic routes to this compound. General chemical synthesis principles would apply, but specific data on yields and optimized conditions for this particular compound are not published.
Derivatization Strategies from this compound Precursors
Esterification and Amidation Reactions
The esterification and amidation of carboxylic acids are fundamental organic reactions. For 2-furoic acid, various methods have been reported for the synthesis of its esters and amides, often for applications in fragrances, pharmaceuticals, and materials science. These reactions typically involve the use of acid or base catalysts, or coupling agents to facilitate the formation of the ester or amide bond. While it can be inferred that this compound would undergo similar reactions, no specific studies detailing the esterification or amidation of this compound, nor data on the properties of the resulting derivatives, are available in the reviewed literature.
Formation of Metal Complexes
Furoic acid and its derivatives can act as ligands in the formation of metal complexes. Research has been published on the synthesis and characterization of transition metal complexes with ligands derived from 2-furoic acid hydrazide. These studies investigate the coordination chemistry and potential applications of such complexes. However, there is no specific information available on the formation of metal complexes directly involving this compound as a ligand.
Condensation Reactions with Aminosugars and Aminocyclitols
The condensation of carboxylic acids with amino-functionalized sugars and cyclitols is a known method for creating glycoconjugates and other complex molecules. However, a thorough search of the chemical literature did not yield any studies on the condensation reactions of this compound, or any furoic acid, with aminosugars or aminocyclitols. This specific area of derivatization for this class of compounds appears to be unexplored.
Chemical Reactivity and Transformations of 3,4 Diphenyl 2 Furoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the furan (B31954) ring is a primary site for a variety of chemical transformations, including hydrolysis of its esters, condensation reactions to form amides and other derivatives, and disproportionation reactions under specific conditions.
Esters derived from 3,4-diphenyl-2-furoic acid can be hydrolyzed back to the parent carboxylic acid and the corresponding alcohol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis is also known as saponification.
The hydrolysis of phenyl esters of α-furoic acid has been studied, providing insights into the kinetics and mechanisms of these reactions. asianpubs.orgresearchgate.net The rate of hydrolysis is influenced by the nature of the substituents on the phenyl ring and the attacking nucleophile. asianpubs.orgresearchgate.net For instance, the hydrolysis of substituted phenyl esters of α-furoic acid with hydroxide (B78521) ion follows a mechanism involving a strong nucleophilic attack on the carbonyl carbon of the acyl group. asianpubs.orgresearchgate.net
Table 1: Kinetic Data for the Hydrolysis of Phenyl Esters of α-Furoic Acid asianpubs.orgresearchgate.net
| Ester | Attacking Nucleophile | Brønsted β (varying nucleophiles) | Brønsted β (varying leaving groups) | Hammett ρ |
| p-nitrophenyl-α-furoate | Hydroxide ion | 0.25 | -0.25 | +0.84 |
| p-chlorophenyl-α-furoate | Hydroxide ion | 0.25 | -0.25 | +0.84 |
| phenyl-α-furoate | Hydroxide ion | 0.25 | -0.25 | +0.84 |
Data sourced from studies on α-furoic acid esters.
The carboxylic acid group of this compound can undergo condensation reactions with various nucleophiles to form a range of derivatives. A common example is the formation of amides through reaction with amines. These reactions typically require the activation of the carboxylic acid, often through the use of a coupling agent or by converting it to a more reactive species like an acid chloride.
The direct condensation of carboxylic acids with amines to form amides is a fundamentally important transformation in organic chemistry. diva-portal.org While thermal amidation is possible, catalytic methods are often preferred for their efficiency and milder reaction conditions. diva-portal.org Various catalysts, including Lewis acids and enzymes, can be employed to facilitate this transformation. diva-portal.org For instance, the formation of amides from carboxylic acids can be achieved using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com Green chemistry approaches for amide synthesis, such as solvent-free reactions using boric acid as a catalyst, have also been developed. researchgate.net
Aldehydes can condense with methyl 2-furoate in the presence of concentrated sulfuric acid to yield bis(5-carbomethoxy-2-furyl)methoxy derivatives. scispace.com This highlights the susceptibility of the furan ring to electrophilic attack, particularly at the 5-position, when an electron-withdrawing group like a carboxylic acid ester is present at the 2-position. scispace.com
Furoic acids and their salts can undergo disproportionation reactions under certain conditions, a notable example being the Henkel reaction. rsc.orgresearchgate.netscispace.com The Henkel reaction, also known as the Raecke process, involves the thermal rearrangement of alkali metal salts of aromatic carboxylic acids to form a dicarboxylate and the parent aromatic compound. researchgate.net
In the context of furoic acids, the Henkel reaction of potassium 2-furoate can lead to the formation of furan-2,5-dicarboxylic acid (FDCA) and furan. rsc.orgresearchgate.netscispace.com This reaction is typically carried out at high temperatures in the presence of a catalyst, such as cadmium iodide or zinc chloride. rsc.orgscispace.com Interestingly, besides the expected 2,5-FDCA, the formation of furan-2,4-dicarboxylic acid (2,4-FDCA) has also been observed as a by-product, suggesting the existence of separate reaction pathways. rsc.orgresearchgate.net The selectivity towards the different FDCA isomers can be influenced by the choice of catalyst. rsc.org
Table 2: Products of the Henkel Reaction of Potassium 2-Furoate rsc.orgresearchgate.net
| Catalyst | Temperature (°C) | Main Products | By-products |
| Cadmium Iodide | 260 | Furan, Furan-2,5-dicarboxylic acid | Furan-2,4-dicarboxylic acid |
| Zinc Chloride | 260 | Furan, Furan-2,5-dicarboxylic acid | Furan-2,4-dicarboxylic acid |
Data based on studies of potassium 2-furoate.
Furan Ring Reactivity
The furan ring in this compound is an aromatic system that can participate in various reactions, including cycloadditions and substitution reactions. The presence of the two phenyl groups and the carboxylic acid substituent influences the reactivity and regioselectivity of these transformations.
Furans can act as dienes in Diels-Alder [4+2] cycloaddition reactions, a powerful tool for the construction of cyclic systems. rsc.orgnih.govresearchgate.netnih.govrsc.orgbiorizon.eu However, the aromaticity of the furan ring can make it a reluctant diene, and the presence of electron-withdrawing groups, such as a carboxylic acid, can further decrease its reactivity. rsc.orgnih.govrsc.orgbiorizon.eu
Despite this, it has been shown that 2-furoic acids and their derivatives can indeed participate in Diels-Alder reactions with dienophiles like maleimides. nih.govrsc.orgbiorizon.eu The reactivity can be significantly enhanced by performing the reaction in water. nih.gov Furthermore, converting the furoic acid to its carboxylate salt can also activate the system for cycloaddition. nih.govrsc.orgbiorizon.eu These findings are significant as they enable the use of biomass-derived furoic acids in green chemical synthesis. nih.govrsc.orgbiorizon.eu
The stereoselectivity of the Diels-Alder reaction with furans can be influenced by reaction conditions. For example, at lower temperatures, the endo adduct is often favored under kinetic control, while at higher temperatures, the exo adduct may be the major product under thermodynamic control. nih.gov
Table 3: Factors Influencing Diels-Alder Reactions of 2-Furoic Acid nih.gov
| Factor | Effect on Reactivity |
| Solvent | Water significantly enhances the reaction rate compared to organic solvents. |
| Base | Conversion to the carboxylate salt activates the diene. |
| Temperature | Lower temperatures favor the endo product, while higher temperatures favor the exo product. |
Data based on studies of 2-furoic acid.
The furan ring is generally considered to be π-excessive and thus more susceptible to electrophilic rather than nucleophilic attack. youtube.com However, the presence of strong electron-withdrawing groups can activate the furan ring towards nucleophilic substitution. youtube.com
In furan derivatives, nucleophilic substitution reactions have been observed where a leaving group, such as a halogen or a nitro group, is displaced by a nucleophile. chempap.org For instance, 2-cyano-3-methyl-3-(5-X-2-furyl)acrylonitriles, where X is an electron-withdrawing group, undergo nucleophilic substitution with secondary amines. chempap.org
While specific studies on the nucleophilic substitution reactions of this compound are not detailed in the provided context, the general principles of reactivity in furan derivatives suggest that the introduction of suitable activating groups could render the furan ring susceptible to such transformations. The phenyl groups at the 3 and 4 positions would also influence the electronic properties and steric accessibility of the furan ring, thereby affecting its reactivity in nucleophilic substitution reactions.
Oxidation and Reduction Pathways of this compound
The chemical reactivity of this compound is characterized by the interplay of its three key functional components: the furan ring, the carboxylic acid group, and the two phenyl substituents. The oxidation and reduction pathways of this compound are influenced by the nature of the reagents and reaction conditions, which can selectively target different parts of the molecule.
Oxidation Pathways
The furan nucleus in this compound is susceptible to oxidative cleavage or transformation, a common characteristic of furan derivatives. The presence of electron-donating phenyl groups at the 3 and 4 positions can influence the electron density of the furan ring, thereby affecting its reactivity towards oxidizing agents.
Oxidative reactions can lead to the formation of various products, depending on the strength and type of the oxidant used. Mild oxidizing agents may lead to the formation of hydroxylated or ketonic derivatives, while stronger oxidants can result in the cleavage of the furan ring. For instance, the oxidation of furan derivatives can yield butenolides or open-chain dicarbonyl compounds. While specific studies on the oxidation of this compound are not extensively documented, analogies can be drawn from the oxidation of other substituted furans. For example, the oxidation of 3,4-dichloro-2-furoic acid has been shown to yield a 2(5H)-furanone derivative.
Potential oxidation products of this compound could include compounds where the furan ring is opened to form a substituted butenedioic acid derivative or is transformed into a furanone. The phenyl rings themselves are generally stable to oxidation under conditions that would transform the furan ring, but under harsh conditions, they could also undergo oxidation.
Table 1: Potential Oxidation Reactions of this compound
| Oxidizing Agent | Potential Product(s) | Reaction Focus |
| Mild Oxidants (e.g., MCPBA) | Epoxide or hydroxylated derivatives | Furan Ring |
| Strong Oxidants (e.g., KMnO₄, O₃) | Ring-opened dicarboxylic acids | Furan Ring |
| Selective Oxidants | Furanone derivatives | Furan Ring |
Reduction Pathways
The reduction of this compound can proceed at two primary sites: the furan ring and the carboxylic acid group. The choice of reducing agent and reaction conditions determines the selectivity of the reduction.
Reduction of the Furan Ring:
Catalytic hydrogenation is a common method for the reduction of furan rings. In the presence of catalysts such as platinum, palladium, or nickel, the furan ring can be partially or fully hydrogenated. The hydrogenation of 2,5-diphenylfuran (B1207041) has been reported, suggesting that the furan ring in this compound is also susceptible to this transformation. Complete hydrogenation would yield the corresponding tetrahydrofuran (B95107) derivative, 3,4-diphenyltetrahydrofuran-2-carboxylic acid. The stereochemistry of the resulting tetrahydrofuran would depend on the catalyst and reaction conditions.
Reduction of the Carboxylic Acid Group:
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via a two-step process involving esterification followed by reduction. This would result in the formation of (3,4-diphenylfuran-2-yl)methanol.
The Birch reduction, which employs a group I metal in liquid ammonia, is a powerful method for the reduction of aromatic rings. While typically used for benzene (B151609) derivatives, it has also been applied to furoic acid derivatives. This method could potentially reduce the furan ring to a dihydrofuran derivative.
Table 2: Potential Reduction Reactions of this compound
| Reducing Agent/Method | Potential Product(s) | Reaction Focus |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3,4-Diphenyltetrahydrofuran-2-carboxylic acid | Furan Ring |
| Lithium Aluminum Hydride (LiAlH₄) | (3,4-Diphenylfuran-2-yl)methanol | Carboxylic Acid |
| Birch Reduction (e.g., Na, NH₃, ROH) | Dihydrofuran derivative | Furan Ring |
The phenyl substituents are generally resistant to reduction under conditions that would reduce the furan ring or the carboxylic acid. However, under more forcing conditions of catalytic hydrogenation, the phenyl rings could also be reduced to cyclohexyl groups.
Spectroscopic Characterization Techniques in the Analysis of 3,4 Diphenyl 2 Furoic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
1H NMR and 13C NMR: One-dimensional NMR techniques, such as 1H (proton) and 13C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. ipb.pt In the 1H NMR spectrum of a 3,4-diphenyl-2-furoic acid derivative, the protons on the phenyl rings typically appear as multiplets in the aromatic region (around 7.0-8.0 ppm). The single proton on the furan (B31954) ring would have a distinct chemical shift. For instance, in related furoic acid compounds, the furan ring protons show characteristic shifts. chemicalbook.com The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift.
Similarly, the 13C NMR spectrum provides the chemical shifts for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is typically found at a significantly downfield position (e.g., ~160-170 ppm). The carbons of the phenyl groups and the furan ring will have characteristic resonances in the aromatic region of the spectrum. ipb.ptchemicalbook.com For example, in a study of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines, the aromatic protons exhibited AB type doublets, which helped in their assignment. core.ac.uk
2D NMR Techniques (HOMO-COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comslideshare.net
HOMO-COSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For a derivative of this compound, COSY would show correlations between adjacent protons on the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch This is invaluable for assigning the carbon resonances based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbons of the phenyl rings attached to the furan core and the carbonyl carbon, by observing their long-range couplings to nearby protons. science.gov
A hypothetical data table for a derivative of this compound is presented below, illustrating the type of data obtained from these NMR experiments.
| Position | 1H δ (ppm) | 13C δ (ppm) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|
| H-5 (furan) | 7.50 (s) | - | - | C-2, C-3, C-4 |
| Phenyl-H (ortho, C3-Ph) | 7.30 (m) | 128.5 | Phenyl-H (meta) | C-3, C-ipso (C3-Ph) |
| Phenyl-H (meta, C3-Ph) | 7.40 (m) | 129.0 | Phenyl-H (ortho), Phenyl-H (para) | C-ipso (C3-Ph) |
| Phenyl-H (para, C3-Ph) | 7.25 (m) | 128.0 | Phenyl-H (meta) | C-ipso (C3-Ph) |
| Phenyl-H (ortho, C4-Ph) | 7.35 (m) | 128.6 | Phenyl-H (meta) | C-4, C-ipso (C4-Ph) |
| Phenyl-H (meta, C4-Ph) | 7.45 (m) | 129.1 | Phenyl-H (ortho), Phenyl-H (para) | C-ipso (C4-Ph) |
| Phenyl-H (para, C4-Ph) | 7.28 (m) | 128.2 | Phenyl-H (meta) | C-ipso (C4-Ph) |
| COOH | 12.5 (br s) | - | - | C-2 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, this compound would typically be observed as a deprotonated molecule [M-H]- in negative ion mode or a protonated molecule [M+H]+ in positive ion mode. imrpress.com For instance, in the analysis of related furoic acid compounds, deprotonated molecular ions were readily observed. bmrb.io
HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized derivative of this compound. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, common fragmentation pathways could include the loss of CO2 from the carboxylic acid group, as well as fragmentation of the furan ring and the phenyl substituents. The fragmentation of 2-furoic acid derivatives often involves the cleavage of the carboxylic acid group. nist.govnist.gov
| Ion | m/z (calculated) | m/z (observed) | Assignment |
|---|---|---|---|
| [M-H]- | 277.0865 | 277.0868 | Deprotonated molecule |
| [M-H-CO2]- | 233.0966 | 233.0969 | Loss of carbon dioxide |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm-1), the C=O stretch of the carbonyl group (a strong band around 1700-1725 cm-1), and C=C stretching vibrations of the aromatic rings (around 1450-1600 cm-1). scielo.org.za The C-O stretching of the furan ring would also be observable. In a study of 2-furoic acid, characteristic bands for the dimeric form were identified in the IR spectrum. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit strong UV absorption due to π-π* transitions in the phenyl and furan rings. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern and the solvent. physchemres.org The UV-Vis spectrum of 2-furoic acid, for example, shows absorption at specific wavelengths. researchgate.net The carboxyl group can also influence the electronic transitions. agriculturejournals.cz
| Technique | Wavenumber (cm-1) / Wavelength (nm) | Assignment |
|---|---|---|
| IR | ~3000 (broad) | O-H stretch (carboxylic acid) |
| IR | ~1710 | C=O stretch (carbonyl) |
| IR | ~1600, 1495, 1450 | C=C stretch (aromatic) |
| UV-Vis | ~250-300 | π-π* transitions |
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction techniques are essential for determining the three-dimensional arrangement of atoms in the solid state, providing definitive proof of the molecular structure and information about crystal packing.
SC-XRD (Single-Crystal X-ray Diffraction): When suitable single crystals can be grown, SC-XRD provides the most precise and unambiguous structural information, including bond lengths, bond angles, and torsion angles. nih.gov This technique would definitively confirm the connectivity and stereochemistry of this compound and its derivatives. For example, a single-crystal X-ray diffraction study was used to confirm the cis configuration of a 1,5-benzodiazepin-2-one (B1260877) derivative. mdpi.com
PXRD (Powder X-ray Diffraction): If single crystals are not available, PXRD can be used to analyze the crystalline nature of a solid sample. nih.govnih.gov While it does not provide the same level of detail as SC-XRD, it can be used to identify different crystalline phases (polymorphs) and to confirm the bulk purity of a sample. cardiff.ac.uk The crystal structure of some compounds, such as 1-(2-furoyl)-3,3-(diphenyl)thiourea, has been determined from powder X-ray diffraction data. researchgate.net
Advanced Spectroscopic Methods
In addition to the core techniques, several other advanced spectroscopic methods can be employed to investigate specific properties of this compound and its derivatives.
Fluorescence Spectroscopy: Certain derivatives of this compound may exhibit fluorescence. Fluorescence spectroscopy can be used to study their photophysical properties, such as excitation and emission wavelengths, quantum yields, and lifetimes.
Electron Spin Resonance (ESR) Spectroscopy: ESR is applicable to molecules with unpaired electrons (radicals or certain metal complexes). While this compound itself is not paramagnetic, ESR could be used to study radical reactions involving this compound or its metal complexes.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the thermal stability of this compound and its derivatives, as well as to study their decomposition pathways.
Magnetic Measurements: For metal complexes of this compound, magnetic susceptibility measurements can provide information about the electronic structure and oxidation state of the metal center.
Computational and Theoretical Studies on 3,4 Diphenyl 2 Furoic Acid
Quantum Chemical Calculations for Molecular Structure and Geometry Optimization
The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements to find the lowest energy conformation.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3,4-diphenyl-2-furoic acid, a variety of functionals would be suitable.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and often provides a good balance of accuracy for a wide range of organic molecules. Studies on related compounds like 2-furoic acid and 3-furan-2-yl-4-phenyl-butyric acid have successfully employed the B3LYP functional to calculate optimized geometries and vibrational frequencies.
MP2 (Møller-Plesset perturbation theory of the second order): This is a wave function-based method that can offer higher accuracy than standard DFT functionals, particularly for systems where electron correlation is important.
CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations): Often considered the "gold standard" in quantum chemistry for its high accuracy, CCSD(T) is computationally very expensive and is typically used for smaller molecules or to benchmark results from less costly methods like DFT.
In a hypothetical study of this compound, these methods would be used to predict key geometrical parameters such as bond lengths, bond angles, and the dihedral angles describing the orientation of the phenyl and carboxylic acid groups relative to the furan (B31954) ring.
Basis Set Selection and Validation
The choice of a basis set, which is a set of mathematical functions used to represent the electronic wave function, is crucial for obtaining accurate results.
For a molecule containing carbon, hydrogen, and oxygen, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially in systems with lone pairs and pi-conjugation. More advanced basis sets, such as Dunning's correlation-consistent sets (e.g., cc-pVTZ), could be used for higher accuracy.
Validation of the computational results would involve comparing the calculated structural parameters with experimental data, if available (e.g., from X-ray crystallography). For related furan derivatives, theoretical calculations have shown good agreement with experimental findings.
Electronic Structure Analysis
Understanding the distribution of electrons within the molecule is key to predicting its properties and reactivity.
HOMO-LUMO Energy Gaps and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity.
A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the conjugated system of the furan ring and the two phenyl groups would be expected to influence the FMO energies significantly. Calculations on similar aromatic carboxylic acids have shown that the nature and position of substituents can tune the HOMO-LUMO gap. A computational study would visualize the spatial distribution of these orbitals, indicating which parts of the molecule are most likely to be involved in electron transfer processes.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Expected Energy Range (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -7.0 | Indicates electron-donating ability |
| LUMO Energy | -1.0 to -3.0 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3.0 to 5.0 | Relates to chemical reactivity and stability |
Note: This table is illustrative and based on general values for similar conjugated organic molecules. Actual values would require specific calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions (hyperconjugation).
For this compound, NBO analysis would reveal:
The delocalization of electrons from the lone pairs of the furan and carboxylic oxygen atoms into anti-bonding orbitals of adjacent bonds.
The extent of π-conjugation between the furan ring and the phenyl substituents.
The nature of the intramolecular hydrogen bonding, if any.
The partial charges on each atom, offering insights into electrostatic interactions.
These analyses help to rationalize the molecule's geometry and electronic structure in terms of localized bonding and delocalization effects.
Theoretical Prediction of Chemical Reactivity and Properties
By combining the results from geometry optimization and electronic structure analysis, various properties and reactivity descriptors can be predicted.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a carboxylic acid, the oxygen atoms are expected to be regions of negative potential, while the acidic proton would be a region of positive potential.
Acidity (pKa): Computational methods can be used to predict the pKa of the carboxylic acid group by calculating the free energy change associated with its deprotonation in a solvent.
While specific data for this compound is pending future research, the established methodologies of computational chemistry provide a clear roadmap for its theoretical investigation. Such studies would offer invaluable insights into its structure, stability, and electronic properties.
Molecular Descriptors for Reactivity Profiling (e.g., Quantum Molecular Descriptors)
The reactivity of a molecule can be effectively profiled using quantum molecular descriptors derived from Density Functional Theory (DFT) calculations. These descriptors offer quantitative insights into the electronic characteristics of a molecule, predicting its behavior in chemical reactions. For this compound, these parameters are crucial for understanding how the interplay between the furan ring, the carboxylic acid group, and the two phenyl substituents dictates its chemical nature.
Key molecular descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.
Other important global reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (EA): The energy released upon gaining an electron (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (IP + EA) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (IP - EA) / 2).
Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).
While specific DFT calculations for this compound are not widely published, studies on structurally related furan derivatives, such as furan-2-carbaldehyde and 5-(hydroxymethyl)furoic acid, demonstrate the utility of these descriptors. mdpi.comresearchgate.net For instance, the presence of electron-withdrawing groups like a carboxylic acid tends to lower both HOMO and LUMO energy levels and can increase the electrophilicity index. mdpi.com The phenyl groups in this compound are expected to engage in π-conjugation with the furan ring, significantly influencing the electronic distribution and thus the values of these reactivity descriptors.
Table 1: Representative Quantum Molecular Descriptors for Furan Derivatives (Note: This table is illustrative, based on general findings for furoic acid derivatives, as specific data for this compound is not available.)
| Descriptor | Symbol | Typical Value Range (eV) for Furoic Acid Analogs | Implication for Reactivity |
| HOMO Energy | EHOMO | -6.0 to -7.5 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |
| Energy Gap | ΔE | 4.0 to 5.5 | Chemical stability and reactivity |
| Electronegativity | χ | 3.8 to 5.0 | Electron-attracting tendency |
| Chemical Hardness | η | 2.0 to 2.75 | Resistance to deformation of electron cloud |
| Electrophilicity Index | ω | 1.5 to 2.5 | Propensity to act as an electrophile |
Local reactivity descriptors, such as Fukui functions, provide further detail by identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, such an analysis would likely highlight the carboxylic acid group and specific carbons on the furan and phenyl rings as key reactive centers.
Analysis of Proton Transfer and Hydrogen Bonding Interactions
The carboxylic acid moiety of this compound makes it a prime candidate for engaging in hydrogen bonding and proton transfer processes, which are fundamental to many chemical and biological systems.
Hydrogen Bonding: this compound can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen and the furan ring's oxygen). In the solid state or in concentrated solutions, it is highly likely to form intermolecular hydrogen-bonded dimers, a common structural motif for carboxylic acids. Computational studies can model these interactions, calculating their binding energies, optimal geometries, and the effect on vibrational frequencies (e.g., the red-shift of the O-H stretching frequency in the IR spectrum).
Proton Transfer: Proton transfer (PT) is a key step in acid-base chemistry. For this compound, this can occur intermolecularly (e.g., to a solvent molecule or another base) or potentially intramolecularly, although the latter is less likely given its structure. Theoretical studies can map the potential energy surface for the proton transfer reaction, identifying the transition state and calculating the activation energy barrier.
Studies on similar systems, like carboxylic acids complexed with pyridines, show that the extent of proton transfer (from a molecular hydrogen-bonded complex to a zwitterionic salt) is highly dependent on the acidity of the donor, the basicity of the acceptor, and the polarity of the solvent. nih.gov Ab initio molecular dynamics simulations can reveal the dynamic nature of the hydrogen bond, showing fluctuations that can drive the proton transfer event. nih.gov The large phenyl groups on the furan ring may sterically influence the approach of proton acceptors and the solvation shell around the carboxylic acid group, thereby affecting the kinetics and thermodynamics of proton transfer.
Predicting Nonlinear Optical (NLO) Properties and Hyperpolarizability
Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. The structure of this compound, featuring a furan ring conjugated with two phenyl groups and a carboxylic acid, suggests potential for NLO activity.
The NLO response of a molecule is quantified by its hyperpolarizability. The first-order hyperpolarizability (β) is a key parameter that describes the second-order NLO response. Computational chemistry, particularly DFT, is a powerful tool for predicting these properties. The calculation involves determining the molecule's response to an applied electric field.
Key NLO-related parameters that can be computed include:
Polarizability (α): The linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): The first-order nonlinear response, crucial for effects like second-harmonic generation.
A smaller HOMO-LUMO gap is often correlated with a larger hyperpolarizability, as it indicates more facile electronic transitions. jcsp.org.pk The planarity of the molecule also plays a role; greater planarity in the conjugated system generally enhances the NLO response. nih.gov The torsional angles between the furan and the two phenyl rings in this compound would be a critical geometric parameter influencing its NLO properties.
Table 2: Calculated NLO Properties for Representative π-Conjugated Organic Molecules (Note: This table provides context with data from similar classes of compounds, as specific values for this compound are not available.)
| Compound Class | Dipole Moment (μ) [Debye] | Polarizability (⟨α⟩) [a.u.] | First Hyperpolarizability (βtot) [a.u.] |
| Phenylpyrroles | 1.5 - 2.5 | ~150 - 170 | ~200 - 800 |
| Phenylpyridines | 2.0 - 2.6 | ~135 - 140 | ~100 - 300 |
| Alkylaminophenols | 3.0 - 5.0 | ~250 - 260 | ~1500 - 1800 |
These computational approaches are invaluable for the rational design of new molecules with enhanced NLO properties, allowing for the screening of potential candidates before their synthesis.
Biological Activities of 3,4 Diphenyl 2 Furoic Acid and Its Derivatives: in Vitro Mechanistic Insights
In Vitro Anti-inflammatory Mechanisms
The anti-inflammatory potential of 3,4-diphenyl-2-furoic acid derivatives has been primarily investigated through their ability to modulate key inflammatory pathways and mediators in cellular models.
Modulation of Inflammatory Mediators (e.g., O2, NO, PGE2 Production)
A crucial aspect of the inflammatory response is the production of signaling molecules known as inflammatory mediators. These include reactive oxygen species like the superoxide (B77818) anion (O2⁻), nitric oxide (NO), and prostaglandins (B1171923) such as prostaglandin (B15479496) E2 (PGE2). Excessive production of these mediators can contribute to tissue damage and the perpetuation of inflammation.
Research into compounds structurally related to this compound has provided insights into their potential to curb the production of these inflammatory molecules. For instance, studies on 3,4-diphenyl-substituted 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives have demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 macrophage cells. nih.gov This suggests that the 3,4-diphenylfuran (B11952504) scaffold may play a key role in interfering with the cyclooxygenase (COX) pathways that are responsible for PGE2 synthesis.
One notable derivative, 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione, exhibited particularly potent inhibition of PGE2 production with a half-maximal inhibitory concentration (IC50) of 0.61 μM. nih.gov This highlights the potential for specific substitutions on the phenyl rings to enhance anti-inflammatory activity.
Furthermore, a group of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides (3,4-diphenylfuroxans) and their corresponding N-desoxy analogs have been evaluated as hybrid cyclooxygenase (COX) inhibitor/nitric oxide (NO) donor agents. nih.gov Certain regioisomers within this class were found to be potent in vitro inhibitors of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation. For example, the methanesulfonyl regioisomers showed a COX-2 IC50 of 0.12 μM with a high selectivity index over COX-1. nih.gov Concurrently, these furoxan derivatives were capable of releasing NO, a molecule with complex roles in inflammation that can be beneficial in certain contexts. The release of NO was found to be dependent on the presence of thiols, such as L-cysteine. nih.gov
While direct data on the modulation of superoxide (O2⁻) production by this compound is limited, the general anti-inflammatory profile of related furan (B31954) derivatives suggests that this is a plausible mechanism that warrants further investigation.
Table 1: In Vitro Inhibition of PGE2 Production by 3,4-Diphenyl-Substituted Furan and Pyrrole Derivatives
| Compound | IC50 (μM) for PGE2 Inhibition |
|---|
Note: This table is based on data for structurally related compounds and not this compound itself.
Regulation of mRNA Expression of Inflammatory Genes
The production of inflammatory mediators is often preceded by the upregulation of genes encoding for pro-inflammatory enzymes and cytokines. Key among these are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The regulation of the mRNA expression of these genes is a critical control point in the inflammatory cascade.
In Vitro Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is intimately linked to inflammation. Antioxidants can mitigate oxidative damage through various mechanisms, including scavenging free radicals and chelating metal ions that catalyze their formation.
Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radicals)
The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key measure of its antioxidant potential. This is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and hydroxyl radical scavenging assays.
Furan derivatives, in general, are known to possess antioxidant properties. nih.gov However, specific quantitative data, such as IC50 values for the DPPH and hydroxyl radical scavenging activities of this compound, are not extensively documented in the available literature. The antioxidant capacity of such compounds is often attributed to the electronic properties of the furan ring and the nature of its substituents. The diphenyl substitution pattern may influence the stability of the resulting radical upon hydrogen or electron donation, thereby affecting its scavenging efficiency.
Reduction of Lipid Peroxides
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. Antioxidants can interrupt this chain reaction, thereby protecting cell membranes from damage. The ability of a compound to inhibit lipid peroxidation is a significant indicator of its protective antioxidant effects.
While direct experimental data on the inhibition of lipid peroxidation by this compound is limited, the antioxidant properties suggested by its chemical structure and the known activities of related furan compounds indicate a potential role in mitigating lipid peroxidation. nih.gov Furanone derivatives, for example, have been shown to be inhibitors of lipid peroxidation. nih.gov
Metal-Chelating Activity
Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the generation of highly reactive free radicals, most notably the hydroxyl radical, through Fenton-type reactions. Compounds with metal-chelating properties can sequester these metal ions, rendering them inactive and thereby preventing the initiation of oxidative chain reactions.
The potential for this compound and its derivatives to act as metal-chelating agents would likely depend on the presence and positioning of functional groups capable of coordinating with metal ions. The carboxylic acid group at the 2-position of the furan ring is a potential binding site. However, specific studies quantifying the metal-chelating activity of this compound are not widely available.
Computational Predictions of Antioxidant Capacity (e.g., Electron Transfer Tendency)
Computational studies offer valuable insights into the antioxidant potential of chemical compounds by predicting their reactivity with free radicals. While direct computational analyses specifically targeting this compound are not extensively documented in the reviewed literature, the antioxidant mechanisms of structurally related furan and benzoic acid derivatives have been explored, providing a framework for understanding its potential activity. The antioxidant capacity of such compounds is often evaluated through mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT). scielo.org.zafrontiersin.org
The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical, a process for which the bond dissociation enthalpy (BDE) is a key descriptor. frontiersin.org A lower BDE indicates a greater ease of hydrogen donation and, consequently, higher antioxidant activity. frontiersin.org For furan derivatives, the furan ring itself can participate in antioxidant activity through electron transfer to a peroxyl radical or by the addition of a peroxyl radical to the ring. nih.gov
In the context of substituted benzoic acids, computational studies have shown that the presence and position of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, significantly influence the antioxidant capacity. scielo.org.za These groups can lower the BDE of O-H bonds, facilitating the HAT mechanism. scielo.org.za Conversely, electron-withdrawing groups can diminish antioxidant potential. The phenyl groups in this compound could potentially influence the electronic environment of the furoic acid core, thereby modulating its electron transfer tendency.
Furthermore, the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the electron-donating ability of a molecule. nih.gov A higher HOMO energy level suggests a greater tendency to donate electrons to an electrophile, such as a free radical, which is a characteristic of a good antioxidant. nih.gov Theoretical studies on furanocoumarin derivatives have demonstrated their significant antiradical activity against hydroxyl and peroxyl radicals under physiological conditions. nih.gov
In Vitro Antimicrobial and Antifungal Investigations
Inhibition of Bacterial Growth (e.g., against specific strains like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)
Derivatives of furoic acid have demonstrated notable in vitro antibacterial activity against a range of pathogenic bacteria. For instance, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives coupled with amino acids and peptides exhibited potent antimicrobial effects. researchgate.net Specific compounds from this series showed strong antibacterial action against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. researchgate.net
Similarly, 2-aryl-5-furyl-1,3,4-oxadiazoles, which are synthesized from 2-furoic acid, have been screened for their antibacterial properties. asianpubs.org Certain derivatives in this class were found to be highly active against E. coli and also showed significant activity against S. aureus and P. aeruginosa. asianpubs.org The antimicrobial efficacy of these compounds is often compared to standard antibiotics to gauge their potential.
The following table summarizes the antibacterial activity of some furoic acid derivatives against the specified bacterial strains.
| Derivative Type | Bacterial Strain | Activity | Reference |
| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Staphylococcus aureus | Potent | researchgate.net |
| Pseudomonas aeruginosa | Potent | researchgate.net | |
| Escherichia coli | Potent | researchgate.net | |
| 2-aryl-5-furyl-1,3,4-oxadiazoles | Escherichia coli | Highly Active | asianpubs.org |
| Staphylococcus aureus | Significant | asianpubs.org | |
| Pseudomonas aeruginosa | Significant | asianpubs.org |
Inhibition of Fungal Growth
In addition to antibacterial properties, furoic acid derivatives have also been investigated for their antifungal potential. The aforementioned 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives that were effective against bacteria also displayed potent antifungal activity against pathogenic fungi like Candida albicans. researchgate.net
Likewise, the 2-aryl-5-furyl-1,3,4-oxadiazole derivatives were tested against fungal strains and showed activity against Aspergillus niger and Candida albicans. asianpubs.org These findings suggest that the furoic acid scaffold is a promising backbone for the development of broad-spectrum antimicrobial agents.
The table below outlines the antifungal activity of these furoic acid derivatives.
| Derivative Type | Fungal Strain | Activity | Reference |
| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Candida albicans | Potent | researchgate.net |
| 2-aryl-5-furyl-1,3,4-oxadiazoles | Aspergillus niger | Active | asianpubs.org |
| Candida albicans | Active | asianpubs.org |
Mechanisms of Action against Microbial Targets (e.g., Enzyme Inhibition, Biofilm Formation)
The antimicrobial action of furan derivatives is thought to occur through various mechanisms, including the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov One of the significant mechanisms of action is the inhibition of biofilm formation, which is a critical factor in the development of chronic infections and antibiotic resistance.
Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which protects them from antimicrobial agents and the host's immune response. 2-furoic acid has been identified as a potent inhibitor of biofilm formation in Staphylococcal species. Studies have evaluated its efficacy in preventing the formation of biofilms by S. aureus and S. epidermidis, which are commonly associated with catheter-related bloodstream infections. The minimum biofilm-inhibition concentration (MBIC) has been determined for these organisms, indicating the potential of 2-furoic acid in applications such as antimicrobial catheter-lock solutions.
Furthermore, the antimicrobial mechanism of some natural furan derivatives has been linked to their ability to arrest the cell cycle and operate in an energy-dependent manner. nih.gov The presence of the furan ring and other aromatic structures within these molecules is crucial for their biological activity. nih.gov
Other Investigated In Vitro Biological Activities
Anti-arthritic Activity
The anti-arthritic potential of compounds can be assessed in vitro through methods such as the inhibition of protein denaturation. nih.govglobalresearchonline.net Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it suggests potential anti-arthritic and anti-inflammatory properties. globalresearchonline.net
While direct studies on the anti-arthritic activity of this compound are limited, related furan derivatives have shown promise. For instance, furan fatty acids have demonstrated anti-inflammatory effects in an in vivo rat model of arthritis, where a reduction in paw swelling was observed. nih.gov This anti-inflammatory action is believed to be closely associated with the antioxidant properties of these compounds. nih.gov
The evaluation of anti-arthritic activity often involves comparing the effects of the test compound to a standard drug, such as diclofenac (B195802) sodium. nih.gov The presence of flavonoids, tannins, and other phytochemicals in plant extracts exhibiting anti-arthritic activity suggests that compounds with similar structural motifs may also be effective. ijpsr.com
Antiproliferative Activity (in specific cell lines without clinical implications)
The antiproliferative potential of compounds structurally related to this compound has been investigated in various cancer cell lines. A notable study focused on a series of 3,4-diaryl-2(5H)-furanones, which share the core diaryl furan structure. These derivatives were assessed for their cytotoxic effects across a panel of cancer cell lines, revealing that specific substitutions on the phenyl rings can lead to potent antiproliferative activity. nih.gov
Four compounds within this series demonstrated significant cytotoxic potencies, with ED50 values falling below 20 nM in the majority of the tested cell lines. nih.gov The most active derivatives included:
3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone
3-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2(5H)-furanone
3-(3,4,5-trimethoxyphenyl)-4-(3-amino-4-methoxyphenyl)-2(5H)-furanone
3-(3,4,5-trimethoxyphenyl)-4-(2-naphthyl)-2(5H)-furanone nih.gov
This research highlights that the 3,4-diaryl furanone scaffold is a promising template for developing potent antiproliferative agents. The specific chemical groups attached to the phenyl rings play a crucial role in determining the level of cytotoxic activity. nih.gov
Other studies on different furan-based derivatives have also shown significant anticancer activity against various cell lines, such as the MCF-7 breast cancer cell line. For instance, certain novel furan-based compounds exhibited IC50 values in the low micromolar range against MCF-7 cells while showing higher IC50 values against the normal breast cell line MCF-10A, suggesting a degree of selectivity for cancer cells.
Table 1: Cytotoxicity of Selected 3,4-Diaryl-2(5H)-furanone Derivatives
This table is based on findings from a study on 3,4-diaryl-2(5H)-furanone derivatives, which are structurally related to this compound.
| Compound | ED50 (Median Effective Dose) |
|---|---|
| 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone | < 20 nM |
| 3-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2(5H)-furanone | < 20 nM |
| 3-(3,4,5-trimethoxyphenyl)-4-(3-amino-4-methoxyphenyl)-2(5H)-furanone | < 20 nM |
Targeting Specific Molecular Pathways (e.g., iron acquisition in mycobacterial species, salicylate (B1505791) synthase MbtI inhibition)
Derivatives of this compound, specifically those based on the 5-phenylfuran-2-carboxylic acid scaffold, have been identified as potent inhibitors of salicylate synthase, a key enzyme in the iron acquisition pathway of mycobacteria. nih.gov In pathogenic mycobacteria like Mycobacterium tuberculosis (Mtb) and Mycobacterium abscessus (Mab), iron is an essential nutrient for survival and virulence. researchgate.netnih.gov These bacteria acquire iron from their host by synthesizing and secreting high-affinity iron-chelating molecules called siderophores. researchgate.netnih.gov
The biosynthesis of these siderophores begins with the conversion of chorismic acid to salicylic (B10762653) acid, a reaction catalyzed by the enzyme salicylate synthase (known as MbtI in Mtb and SaS in Mab). nih.govmdpi.com Since this enzyme is crucial for mycobacterial iron uptake and has no counterpart in human cells, it represents an ideal target for developing new antimycobacterial drugs. nih.govindexcopernicus.com
Research has demonstrated that furan-based carboxylic acids can effectively inhibit MbtI. nih.govnih.gov A series of m-substituted 5-phenylfuran-2-carboxylic acid derivatives were tested for their ability to inhibit MbtI from Mtb and SaS from Mab. Several of these compounds showed significant inhibitory activity, with some reducing the enzyme's residual activity to less than 30% at a concentration of 100 μM. nih.gov For the most potent compounds, half-maximal inhibitory concentration (IC50) values were determined, revealing low micromolar efficacy. indexcopernicus.comnih.gov
For example, the derivative 5-(3-cyanophenyl)furan-2-carboxylic acid was identified as a lead inhibitor. nih.gov Further modifications led to compounds like 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, which exhibited a potent IC50 value of approximately 15 μM against MbtI. nih.gov The inhibitory effect on the enzyme correlates with the antimycobacterial activity of these compounds, which is significantly enhanced under iron-limiting conditions, confirming their mechanism of action. nih.govnih.gov This connection between enzyme inhibition and the disruption of mycobactin (B74219) biosynthesis has been confirmed using methods like the Chrome Azurol S (CAS) assay. indexcopernicus.com
Table 2: In Vitro Inhibitory Activity of Selected Furan Derivatives against Mycobacterial Salicylate Synthase
| Compound | Target Enzyme | % Residual Activity (%RA) at 100 µM | IC50 (µM) |
|---|---|---|---|
| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV) | MbtI | ~1% | ~15 |
| 5-(3,5-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid (V) | MbtI | Not Reported | ~19 |
| 5-(3-cyano-5-fluorophenyl)furan-2-carboxylic acid (VI) | MbtI | Not Reported | ~17 |
The data in this table is derived from studies on 5-phenylfuran-2-carboxylic acid analogs. nih.gov
Structure Activity Relationship Sar Studies for 3,4 Diphenyl 2 Furoic Acid Analogs: General Principles
Influence of Substituents on Furan (B31954) Ring and Phenyl Groups on Biological Activity
The biological activity of 3,4-diphenyl-2-furoic acid analogs can be significantly modulated by introducing various substituents on both the phenyl rings and the central furan ring. The nature, position, and size of these substituents influence the compound's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets. mdpi.com
Studies on related diaryl heterocyclic compounds have shown that the presence of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3), or electron-withdrawing groups (EWGs), like halogens (-Cl, -F) or nitro (-NO2), on the aromatic rings can drastically alter activity. mdpi.commdpi.com For example, in some series of benzofuran (B130515) derivatives, the position of a methoxy group was found to have a notable correlation with antiproliferative activity. mdpi.com Similarly, for certain bioactive molecules, the introduction of EWGs has been shown to enhance bioactivity compared to analogs with EDGs.
| Substituent Type | Example | General Impact on Properties | Potential Effect on Biological Activity |
|---|---|---|---|
| Electron-Donating Group (EDG) | -OCH3, -CH3 | Increases electron density in the ring; can alter metabolism and binding. | Can enhance or decrease activity depending on the specific target interaction. mdpi.com |
| Electron-Withdrawing Group (EWG) | -Cl, -F, -NO2 | Decreases electron density; can form halogen bonds or specific hydrogen bonds. | Often enhances potency in certain compound classes by improving binding affinity. mdpi.com |
| Bulky/Steric Group | -C(CH3)3 | Increases steric hindrance. | May improve selectivity by preventing binding to off-target sites or decrease activity by blocking access to the primary target. nih.gov |
| Positional Isomerism | ortho-, meta-, para- | Alters the 3D shape and orientation of the substituent. | Critically affects the molecule's ability to fit within a specific receptor binding site. mdpi.com |
Role of the Carboxylic Acid Moiety in Receptor Interactions
The carboxylic acid group at the 2-position of the furan ring is a pivotal functional group that often plays a central role in the biological activity of the entire molecule. At physiological pH, this group is typically deprotonated to form a negatively charged carboxylate anion (-COO⁻). This charge is frequently essential for forming strong, specific interactions with biological targets. nih.gov
One of the most important interactions mediated by the carboxylate group is the formation of salt bridges or strong hydrogen bonds with positively charged amino acid residues within a receptor or enzyme active site. nih.gov Residues such as Arginine (Arg) and Lysine (Lys), which possess positively charged side chains, are common binding partners for carboxylate moieties. This type of ionic interaction can act as a crucial anchor, locking the molecule into a specific and favorable orientation for optimal biological effect. nih.gov
Furthermore, the carboxylic acid group can significantly influence the pharmacokinetic properties of the compound. Its ability to ionize generally increases water solubility, which can be important for drug formulation and distribution in the body. However, this same charge can also hinder the molecule's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier. Therefore, the presence and properties of the carboxylic acid moiety represent a critical balance between receptor binding and bioavailability.
Conformational Analysis and its Impact on Biological Efficacy
The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to interact with a specific biological target. For this compound analogs, conformational analysis involves studying the spatial arrangement of the furan and phenyl rings relative to each other and the orientation of the carboxylic acid group. The molecule's flexibility, or lack thereof, can determine whether it can adopt the precise geometry required to bind effectively to a receptor.
Key conformational factors for this scaffold include:
Ring Pucker: While the furan and phenyl rings are largely planar, subtle deviations can occur, which may be influenced by substituents.
Orientation of the Carboxylic Acid: The rotation of the C2-carboxyl group can place the acidic proton and carbonyl oxygen in different positions, affecting its ability to form hydrogen bonds.
Studies on other rigid and semi-rigid molecules have shown that biological activity is often highly dependent on a specific, low-energy conformation. For instance, in some C-nucleoside analogues, more conformationally constrained (less flexible) compounds were found to be more biologically active. nih.gov This suggests that pre-organizing the molecule into its "bioactive conformation" can enhance efficacy by reducing the entropic penalty of binding. Therefore, understanding the conformational preferences of this compound analogs is crucial for predicting and improving their biological effects. nih.gov
Molecular Docking and Binding Interaction Studies with Biological Targets (e.g., Amino Acid Residues, Enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme. nih.gov This method is invaluable in SAR studies for visualizing how this compound analogs might interact with their biological targets at an atomic level. researchgate.net By simulating the binding process, researchers can identify key interactions that stabilize the ligand-receptor complex and contribute to biological activity. nih.gov
Docking studies can reveal several types of crucial interactions:
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O). The furan oxygen can also act as a hydrogen bond acceptor.
Ionic Interactions (Salt Bridges): As mentioned previously, the ionized carboxylate group can form strong ionic bonds with positively charged residues like Arginine (Arg) and Lysine (Lys). nih.gov
Hydrophobic Interactions: The two phenyl rings provide large, nonpolar surfaces that can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val).
π-π Stacking: The aromatic phenyl and furan rings can stack with the aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), creating stabilizing electronic interactions.
By analyzing the binding modes of a series of analogs with varying activity, researchers can build a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for optimal binding and activity, guiding the design of new, more potent compounds. mdpi.com
| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residue(s) | Description |
|---|---|---|---|
| Ionic Bond / Salt Bridge | Carboxylate (-COO-) | Arginine (Arg), Lysine (Lys) | Strong electrostatic attraction between opposite charges. nih.gov |
| Hydrogen Bond | Carboxylic Acid (-COOH), Furan Oxygen | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) | Electrostatic attraction between a hydrogen atom and an electronegative atom. |
| Hydrophobic Interaction | Phenyl Rings | Valine (Val), Leucine (Leu), Isoleucine (Ile), Alanine (Ala) | Favorable interaction between nonpolar surfaces in an aqueous environment. |
| π-π Stacking | Phenyl/Furan Rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Non-covalent interaction between aromatic rings. |
Impact of Protecting Groups on Activity
In the context of multi-step organic synthesis, protecting groups are often used to temporarily mask a reactive functional group, such as a carboxylic acid, to prevent it from interfering with reactions elsewhere in the molecule. ddugu.ac.in For this compound, the carboxylic acid is commonly protected by converting it into an ester (e.g., a methyl or ethyl ester). acs.org
The impact of such a protecting group on biological activity is profound. If the free carboxylic acid is essential for binding to the target receptor—for instance, to form a critical salt bridge—then the protected (esterified) version of the molecule will likely be inactive or significantly less active. nih.gov This is because the ester lacks the acidic proton and the ability to form a negative charge, preventing the key ionic interaction. nih.gov
Applications of 3,4 Diphenyl 2 Furoic Acid in Advanced Organic Synthesis and Materials Science Research
As Versatile Synthons for Carbocyclic and Heterocyclic Products
Furan-based compounds are recognized as highly versatile synthons, or synthetic building blocks, in organic chemistry. acs.org The furan (B31954) ring, despite its aromatic character, can function as a diene in cycloaddition reactions, providing a powerful tool for the construction of complex cyclic systems. acs.orgbiorizon.eu This reactivity is central to the utility of furoic acids in synthesis.
The furan Diels-Alder (DA) reaction is a key transformation that has been extensively applied in organic chemistry to generate 7-oxabicyclo[2.2.1]hept-2-enes. biorizon.eunih.gov These bicyclic adducts serve as intricate and versatile intermediates for further chemical modifications. Research has demonstrated that despite the presence of electron-withdrawing substituents, 2-furoic acids and their derivatives can act as reactive dienes in Diels-Alder reactions, particularly with dienophiles like maleimides. rsc.org The resulting DA adducts are valuable synthons that can be converted into a variety of saturated and aromatic carbocyclic products. biorizon.eunih.govrsc.org This established reactivity for the furoic acid family suggests a strong potential for 3,4-Diphenyl-2-furoic acid to undergo similar transformations, where the phenyl groups would be carried into the final carbocyclic product, thereby providing a route to highly substituted and sterically hindered cyclic compounds.
The general utility of furoic acid derivatives in these [4+2] cycloaddition reactions is summarized in the table below.
| Diene Family | Dienophile Example | Reaction Type | Product Class |
| 2-Furoic Acids | Maleimides | Diels-Alder [4+2] Cycloaddition | 7-oxabicyclo[2.2.1]hept-2-ene derivatives |
| 2-Furoic Acids | Alkynes | Diels-Alder [4+2] Cycloaddition | Oxabarrelene derivatives |
While the primary documented synthetic application for the furoic acid scaffold is in carbocyclic synthesis via the Diels-Alder reaction, its potential extends to the formation of other heterocyclic systems. The carboxylic acid group of this compound can be chemically modified into a range of other functionalities (e.g., amides, esters, acid chlorides). These modified intermediates can then potentially undergo intramolecular or intermolecular cyclization reactions to form new heterocyclic rings fused to or substituted with the diphenylfuran core. For instance, derivatives of other furoic acids have been used to synthesize complex heterocyclic structures like furo[2,3-d]pyrimidines and furo[2,3-b] nih.govnih.govnaphthyridines. nih.govscilit.com
Precursors for Specialty Chemicals, Dyes, and Pigments
Aromatic and heteroaromatic carboxylic acids are fundamental starting materials in the synthesis of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and performance materials. The carboxylic acid moiety of this compound is a versatile functional handle for elaboration into more complex molecules. Although specific industrial applications of this compound as a direct precursor are not widely documented in publicly available literature, its structure suggests potential pathways.
In the field of dyes and pigments, the molecular structure is paramount for determining color and performance. Organic dyes often consist of a conjugated π-electron system (the chromophore) and various substituent groups (auxochromes) that modify the color and properties like solubility and lightfastness. The 3,4-diphenylfuran (B11952504) core of the molecule constitutes a significant conjugated system. This framework could potentially serve as the primary chromophore in a novel class of dyes. By chemically modifying the carboxylic acid group or by introducing functional groups onto the phenyl rings, it would be theoretically possible to tune the electronic properties and absorption spectrum of the molecule, thereby creating new pigments or functional dyes. For example, many high-performance dyes are based on donor-π-acceptor architectures to enhance their optical properties. researchgate.netnih.gov The diphenylfuran core could act as the π-bridge in such a system.
Potential in the Development of New Materials (e.g., Polymers, Composites, Organic Semiconductors, NLO Materials)
The unique combination of a reactive carboxylic acid, a rigid heterocyclic core, and bulky aromatic side groups makes this compound an interesting candidate monomer for the development of new materials with tailored properties.
Polymers and Composites: The presence of a single carboxylic acid group allows this compound to be used as a monofunctional end-capper in polymerization reactions to control molecular weight, or it could be chemically modified to a difunctional monomer. For instance, if functional groups were introduced onto each phenyl ring, it could serve as a monomer for step-growth polymerization. Reacting such a derivative with appropriate co-monomers (e.g., diols or diamines) could lead to the formation of novel polyesters or polyamides. The rigid and bulky nature of the diphenylfuran unit would be expected to impart significant thermal stability, high glass transition temperatures (Tg), and reduced chain packing and crystallinity in the resulting polymers. Furan-based polymers derived from precursors like 2,5-furandicarboxylic acid are already being explored as bio-based alternatives to petroleum-derived plastics. mdpi.com While there is a lack of specific research on using this compound in composites, polymers derived from it could serve as high-performance matrices for composite materials.
Organic Semiconductors: Organic semiconductors are the active materials in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). cam.ac.uk The key feature of these materials is an extended π-conjugated system that allows for the delocalization and transport of charge carriers. nih.govmdpi.com While this compound itself is too small to be an effective semiconductor, its conjugated structure, comprising both furan and phenyl rings, makes it a potential building block for larger semiconducting molecules or polymers. cam.ac.uk Synthetic strategies could involve coupling these units to create oligomers or polymers with extended conjugation and desirable electronic properties, such as tunable HOMO/LUMO energy levels. nih.gov The design of new organic semiconductors often involves the strategic combination of electron-rich (donor) and electron-poor (acceptor) units to control the material's bandgap and charge transport characteristics. mdpi.com
Nonlinear Optical (NLO) Materials: Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. nih.gov A common design strategy for organic NLO molecules is to create a polarized π-electron system by connecting electron-donating and electron-accepting groups through a conjugated bridge (a D-π-A structure). nih.gov This arrangement enhances the molecule's hyperpolarizability, which is a measure of its NLO response. nih.gov The this compound molecule contains a π-system but lacks the strong intrinsic donor-acceptor polarization typical of high-performance NLO chromophores. However, it could be chemically modified to incorporate strong donor and acceptor groups, using the diphenylfuran core as the conjugated spacer, to engineer molecules with a significant NLO response.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
Currently, specific, high-yield, and environmentally benign synthetic methodologies for 3,4-Diphenyl-2-furoic acid are not well-documented in publicly available literature. Future research should focus on developing novel synthetic routes that align with the principles of green chemistry.
Potential Research Directions:
Biocatalytic Routes: Investigating enzymatic or microbial transformations could offer a sustainable alternative to traditional chemical synthesis. For instance, engineered microorganisms like Pseudomonas putida, which can metabolize 2-furoic acid, could be explored for the synthesis of more complex derivatives.
One-Pot Reactions: Designing multi-component, one-pot syntheses would improve efficiency by reducing steps, solvent use, and waste generation. Methodologies used for other highly substituted heterocyclic compounds could be adapted.
Aqueous Phase Synthesis: Exploring reactions in water, which has been shown to enhance the rate of certain reactions involving furoic acids like the Diels-Alder reaction, could significantly improve the environmental profile of the synthesis.
Catalyst Development: Research into novel catalysts, such as metal-organic frameworks (MOFs) or supported nanoparticles, could lead to more selective and efficient synthetic pathways under milder conditions.
A comparative data table for potential green synthesis approaches is conceptualized below:
| Approach | Potential Advantages | Key Challenges |
| Biocatalysis | High selectivity, mild conditions, renewable. | Enzyme discovery and engineering, substrate specificity. |
| One-Pot Synthesis | Reduced waste, time and energy savings. | Complex reaction optimization, potential for side reactions. |
| Aqueous Synthesis | Non-toxic solvent, potential rate enhancement. | Solubility of non-polar reactants, product separation. |
| Novel Catalysis | High efficiency, recyclability, mild conditions. | Catalyst cost and stability, optimization of catalytic systems. |
Deeper Mechanistic Investigations of In Vitro Biological Activities
The biological activities of this compound are not currently characterized. The broader family of furan (B31954) and furoic acid derivatives exhibits a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects, suggesting that this compound is a promising candidate for screening.
Future research should systematically evaluate:
Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and fungi is a logical first step, given the known antimicrobial properties of many furan derivatives. Mechanistic studies could then explore how the compound interacts with microbial targets.
Cytotoxicity and Anticancer Potential: Evaluation against various cancer cell lines could uncover potential as an anticancer agent. Follow-up studies would need to investigate the mechanism of action, such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.
Enzyme Inhibition: The structure, featuring a carboxylic acid group and aromatic rings, suggests potential for inhibiting enzymes like cyclooxygenases (COX), as seen in related diaryl-heterocyclic compounds.
A structured approach to this investigation could involve:
| Activity Screen | Potential Target Organisms/Cells | Mechanistic Investigation |
| Antimicrobial | Staphylococcus aureus, Escherichia coli, Candida albicans | Cell wall synthesis, protein synthesis, DNA gyrase inhibition. |
| Anticancer | MCF-7 (breast), A549 (lung), HCT116 (colon) | Apoptosis assays, cell cycle analysis, kinase inhibition profiling. |
| Anti-inflammatory | Macrophage cell lines (e.g., RAW 264.7) | COX/LOX enzyme inhibition assays, nitric oxide production. |
Advanced Computational Modeling for Rational Design of Analogs
Computational chemistry offers powerful tools to predict the properties of this compound and to guide the synthesis of more potent and selective analogs without costly and time-consuming laboratory work.
Key computational approaches to be explored include:
Molecular Docking: Once biological targets are identified (e.g., a specific enzyme), docking studies can predict the binding mode and affinity of this compound to the active site. This can elucidate key interactions and guide the design of derivatives with improved binding.
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is valuable for predicting its chemical behavior and designing analogs with tailored electronic properties.
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs is synthesized and tested, QSAR models can be built to correlate structural features with biological activity, enabling the prediction of activity for new, unsynthesized compounds.
Expansion into Novel Material Science Applications
Furan-based compounds, particularly dicarboxylic acids, are recognized as valuable renewable building blocks for polymers. The rigid furan ring and the presence of two phenyl groups in this compound suggest it could be a precursor to novel materials with unique properties.
Unexplored avenues in material science include:
Polymer Synthesis: The carboxylic acid functional group allows for its use as a monomer in the synthesis of polyesters and polyamides. The bulky diphenyl substituents on the furan backbone would likely impart high thermal stability, rigidity, and potentially interesting optical properties to the resulting polymers.
Photosensitive Materials: Furoic acids and their derivatives are used in the development of photosensitive materials. The specific photophysical properties of this compound should be investigated to assess its suitability for applications in photoresists or organic electronics.
Diels-Alder Chemistry: Furoic acids can act as dienes in Diels-Alder reactions to create complex molecular architectures that are valuable synthons for materials and pharmaceuticals. The reactivity of this compound in such cycloadditions is unknown and warrants investigation.
Role in Biological Pathways (e.g., metabolism of related furan compounds)
The metabolic fate of this compound is unknown. Understanding how this compound is processed in biological systems is crucial for any potential therapeutic development. Studies on related furan compounds show that metabolism can occur through various pathways, often initiated by cytochrome P450 enzymes.
Future research should address:
In Vitro Metabolic Stability: Incubating the compound with liver microsomes would provide initial data on its metabolic stability and identify the primary metabolites formed.
Metabolite Identification: Using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of metabolites. The presence of the phenyl groups and the furoic acid moiety suggests that hydroxylation of the aromatic rings and conjugation of the carboxylic acid are likely metabolic pathways.
CYP450 Isozyme Mapping: Identifying the specific cytochrome P450 enzymes responsible for its metabolism is essential for predicting potential drug-drug interactions.
By systematically addressing these unexplored avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, material science, and green chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
